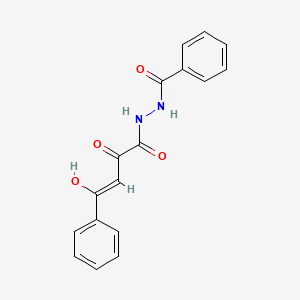

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-

Description

Molecular Formula: C₁₇H₁₄N₂O₄ Molar Mass: 310.3 g/mol . This compound features a benzoic acid backbone conjugated with a hydrazide group and a 2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl substituent in the (Z)-configuration. Its structure combines aromaticity, keto-enol tautomerism, and a hydrazide functional group, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name |

N'-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-14(12-7-3-1-4-8-12)11-15(21)17(23)19-18-16(22)13-9-5-2-6-10-13/h1-11,20H,(H,18,22)(H,19,23)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLWLZXCJOTNDS-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C2=CC=CC=C2)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49817371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

124928-27-4 | |

| Record name | Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124928274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl with benzoic acid hydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with additional oxygen functionalities, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Koz'minykh et al. (1992) highlighted the synthesis of β-acylhydrazides derived from arylpyruvic acids, demonstrating their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies indicate that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapy .

Agricultural Applications

Pesticide Development

Benzoic acid derivatives have been utilized in the formulation of pesticides due to their ability to disrupt the metabolic processes of pests. The hydrazide form has shown efficacy in controlling fungal pathogens that affect crops, thereby enhancing agricultural productivity .

Plant Growth Regulation

This compound can also act as a plant growth regulator. Studies suggest that it influences plant hormone levels, promoting growth and improving resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .

Material Science Applications

Polymer Additives

In material science, benzoic acid derivatives are used as additives in polymers to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve resistance to degradation under thermal stress .

Coatings and Paints

The compound is also explored for use in coatings and paints due to its ability to inhibit microbial growth on surfaces. This property is beneficial for maintaining the integrity of coatings in various environments, including industrial and residential applications .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of benzoic acid derivatives against common foodborne pathogens. Results indicated a significant reduction in bacterial counts when treated with the hydrazide form, suggesting its potential use as a food preservative. -

Field Trials on Crop Protection

Field trials conducted with formulations containing this compound demonstrated effective control over specific fungal diseases in crops like wheat and corn. The trials resulted in higher yields compared to untreated controls, supporting its application in integrated pest management strategies.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Benzoic Acid Hydrazide Derivatives

- 4-Hydroxybenzoic acid hydrazide (C₇H₈N₂O₂, 152.15 g/mol):

Lacks the complex dioxo-phenylbutenyl substituent but retains the hydrazide-aromatic core. It shows antimicrobial activity and is used in metabolic studies . - 2-(3,4-Dichlorobenzoyl)-benzoic acid hydrazide derivatives :

Substituted with halogenated aromatic groups, these compounds exhibit enhanced antibacterial and anthelmintic activities compared to the target compound. For example, BP-10 (with a 4-bromo-phenyl substituent) showed superior activity against E. coli and S. aureus .

Hydrazones and Acylhydrazides

- N-Boc-amino acid-(N'-benzoyl) hydrazides: These derivatives incorporate amino acids into the hydrazide structure, improving solubility and antimicrobial efficacy. Cu and Cd complexes of these compounds showed activity comparable to ampicillin .

- Arylhydrazones of p-aminobenzoic acid hydrazide: Synthesized via condensation with aromatic aldehydes, these derivatives demonstrated variable antimicrobial activity dependent on substituent electronic effects .

Specialized Hydrazides in Pharmacology

- 3-Methoxy-2-methylbenzoic acid hydrazide derivatives (e.g., methoxyfenozide): Used as insecticides, these compounds leverage methoxy and tert-butyl groups for enhanced stability and target specificity, contrasting with the target compound’s dioxo-phenylbutenyl group .

Key Observations :

- Substituent Effects : Bulky or electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity .

- Metal Coordination : Cu/Cd complexes of hydrazides show amplified activity due to improved membrane permeability .

- Conformational Matching : Structural alignment with pharmacophores (e.g., estazolam’s aromatic rings) correlates with potency .

Mechanistic Insights

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (Z)-Benzoic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, and how can stereochemical purity be ensured?

- Methodological Answer : The compound's synthesis typically involves coupling hydrazides with α,β-unsaturated diketones under acidic or basic conditions. To control the (Z)-stereochemistry, use sterically hindered bases (e.g., triethylamine) to favor the desired isomer. Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) is critical. Confirm stereochemistry using NOESY NMR to detect spatial proximity of protons in the (Z)-configuration .

Q. Which analytical techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule crystallography despite their legacy codebase .

- Spectroscopy : Use - and -NMR to identify hydrazide protons (~8-10 ppm) and keto-enol tautomerism. IR spectroscopy can confirm carbonyl stretches (~1650-1750 cm) and hydroxyl groups (~3200 cm) .

Q. What are the primary biochemical interactions of this hydrazide derivative?

- Methodological Answer : Hydrazide analogs (e.g., benzoic acid hydrazides) inhibit enzymes like myeloperoxidase (MPO) by binding to active-site heme. Design inhibition assays using fluorogenic substrates (e.g., ADHP) to monitor MPO activity. Pre-incubate the compound with HO to observe two-step inactivation kinetics: initial reversible binding followed by irreversible heme ejection .

Advanced Research Questions

Q. How can contradictions in kinetic data for enzyme inhibition by this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., HO concentration or pH). Standardize protocols by:

- Using stopped-flow spectroscopy to capture rapid initial kinetics.

- Validating results with orthogonal methods (e.g., EPR spectroscopy to detect heme release).

- Comparing data to structurally similar inhibitors (e.g., 4-amino benzoic acid hydrazide) to identify structure-activity relationships (SARs) .

Q. What strategies enhance the compound’s efficacy as a nucleating agent for poly(L-lactic acid) (PLA)?

- Methodological Answer :

- Molecular Design : Incorporate long alkyl spacers (e.g., decamethylene chains) between hydrazide groups to improve compatibility with PLA’s hydrophobic backbone.

- Processing : Blend the compound (1 wt%) into PLA melt at 180–200°C and analyze crystallization via DSC. Optimal results are achieved at cooling rates of 10°C/min, yielding crystallization temperatures >130°C and enthalpies >45 J/g .

Q. How does the compound’s tautomeric equilibrium (keto-enol) affect its reactivity in aqueous environments?

- Methodological Answer :

- Use pH-dependent UV-Vis spectroscopy (200–400 nm) to monitor tautomer ratios. The enol form dominates in acidic conditions, while the keto form is stabilized in basic media.

- Computational modeling (DFT calculations) can predict tautomer stability and guide derivatization (e.g., electron-withdrawing substituents to stabilize the enol form) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Reactor Design : Use flow chemistry to control reaction exothermicity and mixing efficiency.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track stereochemistry in real time.

- Crystallization Engineering : Optimize solvent systems (e.g., ethanol/water mixtures) to favor (Z)-isomer crystallization during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.